4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid
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Overview
Description
4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid is an organic compound with a complex structure that includes benzyloxy, carboxyamino, and methoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Carboxyamino Group Formation: The carboxyamino group is introduced via an amide formation reaction, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Methoxy Group Addition: The methoxy group is typically added through a methylation reaction using methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxyamino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to specific receptors, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminocoumarin Derivatives: These compounds share some structural similarities and are used in similar applications, such as enzyme inhibition and receptor binding.
Phenyl Boronic Acid Derivatives: These compounds also contain benzyloxy groups and are used in bioanalytical applications.
Uniqueness
4-(Benzyloxy)-2-(carboxyamino)-5-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
919511-98-1 |
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Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
2-(carboxyamino)-5-methoxy-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H15NO6/c1-22-13-7-11(15(18)19)12(17-16(20)21)8-14(13)23-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
MFMUBEBBZSLLOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)NC(=O)O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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